

(1-Ethoxycyclopropoxy)trimethylsilane CAS number 27374-25-0

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(1-Ethoxycyclopropoxy)trimethylsilane
Cat. No.:	B107161
	Get Quote

An In-depth Technical Guide to **(1-Ethoxycyclopropoxy)trimethylsilane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethoxycyclopropoxy)trimethylsilane, registered under CAS number 27374-25-0, is a versatile organosilicon reagent and a valuable building block in modern organic synthesis. Also known as cyclopropanone ethyl trimethylsilyl acetal, its unique structure, combining a protected cyclopropanone core with an ethoxy group and a trimethylsilyl ether, makes it a stable yet reactive precursor for the introduction of the cyclopropyl moiety into complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its applications in the development of pharmaceuticals and other advanced materials.

Physicochemical and Spectroscopic Data

The physical and chemical properties of **(1-Ethoxycyclopropoxy)trimethylsilane** are summarized below. This data is essential for its handling, storage, and use in experimental setups.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₈ O ₂ Si	
Molecular Weight	174.31 g/mol	
Appearance	Colorless to transparent liquid	
Boiling Point	50-53 °C at 22 mmHg 148.9 °C at 760 mmHg	
Density	0.867 g/mL at 25 °C	
Refractive Index (n ₂₀ /D)	1.407	
Flash Point	26 °C (78.8 °F) - closed cup	
Assay/Purity	≥97%, ≥98%	

Table 1: Physicochemical Properties

Identifier	Value	Reference(s)
CAS Number	27374-25-0	
MDL Number	MFCD00074986	
Beilstein Registry No.	1924720	
PubChem Substance ID	24860049	
SMILES	CCOC1(CC1)O--INVALID-LINK--(C)C	
InChI Key	BZMMRNKDONDVIB-UHFFFAOYSA-N	

Table 2: Chemical Identifiers

Safety, Handling, and Storage

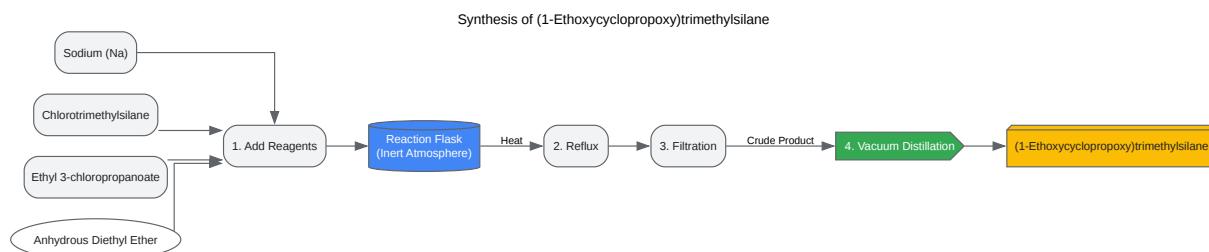
(1-Ethoxycyclopropoxy)trimethylsilane is a flammable liquid and an irritant. Proper safety precautions are mandatory.

- Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Personal Protective Equipment (PPE): Eyesheilds, gloves, and a dust mask (type N95) or respirator are recommended.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Nitrogen) at 2-8 °C.

Experimental Protocols

Synthesis of (1-Ethoxycyclopropoxy)trimethylsilane

This compound is typically synthesized via the reductive cyclization of ethyl 3-chloropropionate in the presence of chlorotrimethylsilane and sodium metal. The following protocol is adapted from a well-established procedure.


Reagents and Equipment:

- Anhydrous Diethyl Ether (Et₂O)
- Sodium (Na) metal
- Chlorotrimethylsilane ((CH₃)₃SiCl)
- Ethyl 3-chloropropionate
- Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.

- Inert atmosphere (Nitrogen or Argon)

Procedure:

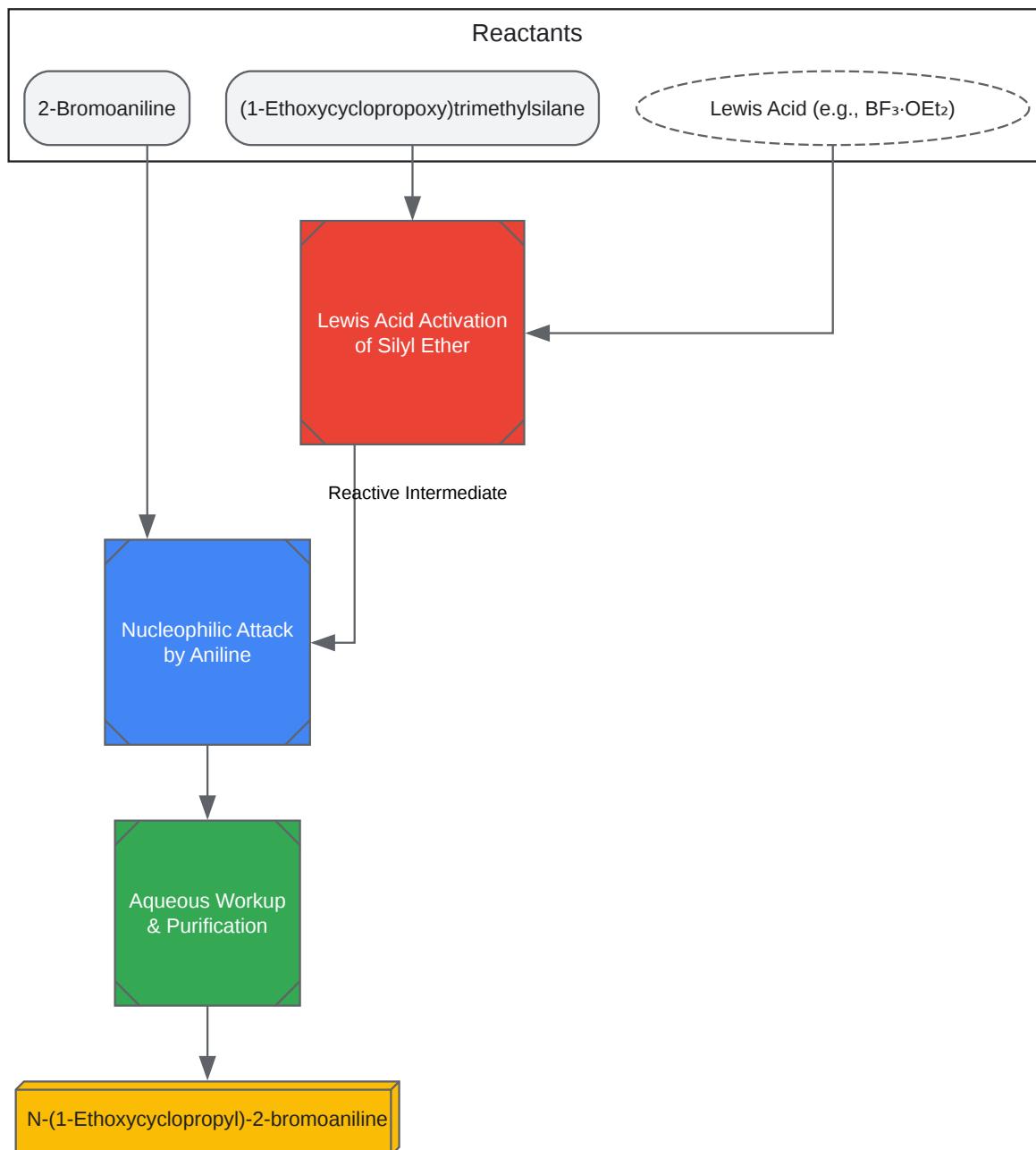
- Under an inert atmosphere, add anhydrous diethyl ether to the three-necked flask.
- Carefully add finely cut sodium metal to the solvent.
- Add chlorotrimethylsilane to the suspension.
- With vigorous stirring, add ethyl 3-chloropropanoate dropwise from the dropping funnel at a rate that maintains a gentle reflux.
- After the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes.
- Cool the reaction mixture to room temperature and filter under an inert atmosphere to remove sodium chloride and any unreacted sodium.
- Wash the precipitate with anhydrous diethyl ether.
- Combine the filtrate and washings. Remove the solvent by distillation.
- Purify the residue by vacuum distillation to yield **(1-Ethoxycyclopropoxy)trimethylsilane** as a colorless liquid.

[Click to download full resolution via product page](#)

Synthesis of (1-Ethoxycyclopropoxy)trimethylsilane

Representative Reaction: Lewis Acid-Mediated Addition of Anilines

(1-Ethoxycyclopropoxy)trimethylsilane serves as a synthetic equivalent of cyclopropanone. In the presence of a Lewis acid, it can react with nucleophiles, such as anilines, to form N-cyclopropylaniline derivatives. These products are valuable intermediates in medicinal chemistry.


General Reaction Scheme: The trimethylsilyl group is activated by a Lewis acid (e.g., $\text{BF}_3\cdot\text{OEt}_2$ or TiCl_4), generating a reactive oxocarbenium ion. This intermediate is then trapped by the aniline nucleophile. Subsequent workup leads to the formation of the N-(1-ethoxycyclopropyl)aniline, which can be further transformed.

Representative Protocol for the Synthesis of N-(1-Ethoxycyclopropyl)-2-bromoaniline:

- Dissolve 2-bromoaniline (1.0 eq) in a dry, inert solvent such as dichloromethane (CH_2Cl_2) under an argon atmosphere.
- Cool the solution to 0 °C in an ice bath.

- Add a Lewis acid, for example, boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) (1.2 eq), dropwise to the stirred solution.
- Add **(1-Ethoxycyclopropoxy)trimethylsilane** (1.2 eq) dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the desired N-(1-ethoxycyclopropyl)-2-bromoaniline.

Reaction with 2-Bromoaniline

[Click to download full resolution via product page](#)

Lewis Acid-Mediated Reaction Workflow

Synthetic Applications and Reactivity

The synthetic utility of **(1-Ethoxycyclopropoxy)trimethylsilane** stems from its ability to act as a stable precursor to the highly reactive cyclopropanone. The presence of the silyl ether allows for controlled activation under specific conditions, typically with Lewis acids.

- Formation of Cyclopropylamines: As detailed in the experimental protocol, its reaction with primary and secondary anilines provides access to N-cyclopropylanilines. This motif is present in various drug candidates. The reaction is particularly useful for synthesizing substituted anilines that might be challenging to prepare via other methods.
- Homoenolate Equivalent: The strained cyclopropane ring can undergo ring-opening reactions, making the compound a source of a homoenolate synthon. This reactivity allows for the formation of γ -substituted carbonyl compounds.
- Cycloadditions and Rearrangements: In the presence of strong Lewis acids and other reagents, the intermediate generated from **(1-Ethoxycyclopropoxy)trimethylsilane** can participate in cycloadditions and rearrangement reactions to form more complex carbocyclic and heterocyclic systems. For example, reactions with azides can lead to the formation of β -lactams through a Schmidt-type rearrangement.

Biological Activity

Currently, there is no significant body of peer-reviewed scientific literature attributing specific biological or pharmacological activity to **(1-Ethoxycyclopropoxy)trimethylsilane** itself. Its primary role in the life sciences is that of a synthetic intermediate used in the construction of biologically active target molecules. Claims by some commercial suppliers regarding its activity as a receptor agonist have not been substantiated in academic publications and should be treated with caution. The value of this compound lies in its utility as a chemical tool for drug discovery and development, not as a bioactive agent itself.

Conclusion

(1-Ethoxycyclopropoxy)trimethylsilane is a key reagent for the introduction of the cyclopropyl group in organic synthesis. Its stability, coupled with its tunable reactivity under Lewis acidic conditions, makes it a preferred choice for the synthesis of complex molecules, particularly in the pharmaceutical industry. The protocols and data provided in this guide offer a

comprehensive resource for researchers looking to employ this versatile building block in their synthetic endeavors. As with all reactive chemical species, appropriate safety measures must be strictly adhered to during its handling and use.

- To cite this document: BenchChem. [(1-Ethoxycyclopropoxy)trimethylsilane CAS number 27374-25-0]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b107161#1-ethoxycyclopropoxy-trimethylsilane-cas-number-27374-25-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com